(+/-)11-HETE -

(+/-)11-HETE

Catalog Number: EVT-1587725
CAS Number:
Molecular Formula: C20H32O3
Molecular Weight: 320.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
11-HETE is a HETE that is (5Z,8Z,12E,14Z)-icosa-5,8,12,14-tetraenoic acid substituted at position 11 by a hydroxy group. It has a role as a mouse metabolite. It derives from an icosa-5,8,12,14-tetraenoic acid. It is a conjugate acid of an 11-HETE(1-).
Overview

Source and Classification
(+/-)11-Hydroxyeicosatetraenoic acid, commonly referred to as 11-HETE, is a bioactive lipid derived from arachidonic acid. It belongs to the class of hydroxyeicosatetraenoic acids (HETEs), which are produced through enzymatic and non-enzymatic pathways. 11-HETE is recognized for its role in various physiological processes, including inflammation and cellular signaling. It exists in two enantiomeric forms: (R)-11-HETE and (S)-11-HETE, with the (R) configuration being predominant in biological systems .

Synthesis Analysis

Methods and Technical Details
11-HETE can be synthesized through both enzymatic and non-enzymatic pathways. The primary enzymatic route involves the action of cyclooxygenase enzymes, specifically cyclooxygenase-1 and cyclooxygenase-2, which convert arachidonic acid into prostaglandins and subsequently into 11-HETE. Additionally, cytochrome P450 enzymes can produce both (R)- and (S)-11-HETE through NADPH-dependent metabolism of arachidonic acid . Non-enzymatic synthesis occurs via the oxidation of arachidonic acid, leading to lipid peroxidation products that include 11-HETE as a marker of oxidative stress .

Experimental Techniques
Liquid chromatography tandem mass spectrometry is often employed for the analysis of 11-HETE in biological samples, allowing for precise quantification and characterization of its enantiomers . Solid-phase extraction methods are typically used for isolating 11-HETE from complex biological matrices prior to analysis.

Molecular Structure Analysis

Structure and Data
The molecular formula of 11-HETE is C20H32O3, featuring a hydroxyl group at the 11th carbon position of the eicosanoid backbone. Its structure can be represented as follows:

Structure C20H32O3\text{Structure }\quad \text{C}_{20}\text{H}_{32}\text{O}_{3}

The compound exhibits stereochemistry due to the presence of chiral centers, with distinct (R) and (S) configurations influencing its biological activity .

Chemical Reactions Analysis

Reactions and Technical Details
11-HETE participates in various biochemical reactions, including:

  • Conversion to Other Eicosanoids: It can be metabolized by lipoxygenases to form other hydroxyeicosatetraenoic acids or leukotrienes.
  • Receptor Interactions: 11-HETE acts on specific receptors involved in inflammatory responses, influencing cellular signaling pathways related to pain and inflammation .
  • Oxidative Stress Response: As a marker of lipid peroxidation, elevated levels of 11-HETE can indicate oxidative stress within cells .
Mechanism of Action

Process and Data
The mechanism of action for 11-HETE involves its interaction with G-protein coupled receptors, which mediate various intracellular signaling cascades. Upon binding to these receptors, 11-HETE can activate pathways that lead to increased cellular hypertrophy and inflammation. For instance, studies have shown that treatment with 11-HETE results in upregulation of CYP1B1 mRNA and protein levels in cardiomyocytes, suggesting a role in cardiac hypertrophy .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 320.47 g/mol
  • Appearance: Typically appears as a colorless to pale yellow oil.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Sensitive to light and air; should be stored under inert conditions.
  • Reactivity: Can undergo oxidation reactions leading to further degradation products.

Relevant analytical methods include high-performance liquid chromatography for purity assessment and stability studies under various conditions .

Applications

Scientific Uses
11-HETE has significant implications in biomedical research, particularly in studies related to cardiovascular health, inflammation, and cancer biology. Its role as a biomarker for oxidative stress makes it valuable in clinical diagnostics. Additionally, understanding its biosynthetic pathways can aid in developing therapeutic strategies targeting inflammatory diseases . Research continues to explore its potential as a therapeutic target or biomarker in various pathological conditions.

Biosynthesis and Enzymatic Pathways of (±)11-HETE

Arachidonic Acid Metabolism as a Precursor Framework

(±)11-Hydroxyeicosatetraenoic acid (11-HETE) is a mono-hydroxylated metabolite of arachidonic acid (AA), an ω-6 polyunsaturated fatty acid esterified in membrane phospholipids. AA liberation by phospholipase A₂ (PLA₂) initiates 11-HETE formation through three primary pathways:

Table 1: Major Biosynthetic Pathways of 11-HETE

PathwayKey Enzymes/MechanismsPrimary ProductTissue/Cellular ContextRegulatory Drivers
Cyclooxygenase (COX)COX-1, COX-2 peroxidase activity11(R)-HETEVascular smooth muscle, endotheliumThrombin, calcium flux
Cytochrome P450CYP1B1, CYP2C, CYP4A subfamiliesRacemic 11-HETECardiomyocytes, liverOxidative stress, hypoxia
Non-enzymaticFree radical-mediated oxidationRacemic 11-HETEInflammatory foci, colon mucosaLipid peroxidation, ROS levels
  • Lipoxygenases (LOX): While soybean 15-LOX generates minor 11-HETE in vitro [6], mammalian 15-LOX-1 primarily synthesizes 15(S)-HETE from AA. Human 15-LOX-1 shows negligible 11-HETE production, indicating LOX is a minor pathway in mammals [8].

  • Cytochrome P450 (CYP450): CYP isoforms (e.g., CYP1B1, CYP2C, CYP4A) catalyze AA ω-hydroxylation or epoxygenation. CYP1B1 exhibits mixed-function oxidase activity, producing both 11(R)- and 11(S)-HETE enantiomers, with the R-form predominating (70–80%) [5] [7]. NADPH-dependent CYP metabolism in hepatic microsomes generates racemic 11-HETE, linking it to redox stress [5].

  • Non-enzymatic peroxidation: In oxidative microenvironments (e.g., inflamed colon mucosa, atherosclerotic plaques), free radical-mediated lipid peroxidation generates racemic 11-HETE. This is corroborated by elevated 11-HETE in colon polyps, where lipid peroxidation markers correlate with adenoma risk [9].

Stereochemical Specificity in 11(R)-HETE vs. 11(S)-HETE Production

Enzymatic Regulation of R/S Isomer Ratios

  • COX pathway: Exclusively produces 11(R)-HETE via peroxidase reduction of 11-hydroperoxyeicosatetraenoic acid (11-HpETE) [8]. This stereospecificity arises from chiral catalytic sites in COX-1/COX-2.
  • CYP450 pathway: Generates both enantiomers, but with preferential 11(R)-HETE formation (R:S ≈ 3:1) [5]. Catalytic efficiency (kcat/Km) favors 11(R)-HETE synthesis due to tighter binding in CYP1B1’s active site.
  • Auto-oxidation: Yields racemic 11-HETE (R:S = 1:1), serving as a biomarker of oxidative stress [9].

Subcellular Compartmentalization

  • Endoplasmic reticulum (ER): CYP450 localization enriches 11(R)-HETE in microsomal fractions [5].
  • Nuclear membrane: COX-2-derived 11(R)-HETE is secreted extracellularly, influencing paracrine signaling in vascular cells [2] [8].
  • Cytosol: Non-enzymatic peroxidation generates cytoplasmic racemic 11-HETE, particularly in lipid-rich microdomains [9].

Table 2: Stereochemical Properties of 11-HETE Enantiomers

Property11(R)-HETE11(S)-HETE
Primary SourceCOX-1/COX-2, CYP1B1CYP1B1, auto-oxidation
Enzymatic Preference~80% of CYP products~20% of CYP products
Biological ActivityVasoactive signalingCardiac hypertrophy
Subcellular OriginER, nuclear membraneCytosol, ER

Cross-Talk Between Cyclooxygenase (COX) and Lipoxygenase Pathways

Aspirin-Acetylated COX-2 Contributions

  • Acetylation of COX-2 by aspirin (ASA) inhibits prostanoid synthesis but diverts AA metabolism toward 15(R)-HETE formation. However, 11-HETE synthesis remains unaffected by ASA [8].
  • In vascular smooth muscle cells, COX-2 inhibition by ASA (0.2 mM) or indomethacin (10 μM) abolishes 11-HETE production, confirming COX dependence [2] [4].
  • This pathway operates independently of LOX, as 15-LOX inhibitors do not suppress 11-HETE in COX-expressing cells [3].

Table 3: Effects of Aspirin on COX-Dependent 11-HETE Synthesis

Cell TypeTreatment11-HETE ProductionCOX-2 ActivityKey Finding
Rat aortic smooth muscleASA (0.2 mM)↓ 95%Fully inhibited11-HETE synthesis requires COX
Human endothelial cellsASA (1 mM)UnchangedAcetylated11-HETE not diverted to 15-HETE
Macrophages (M1 phenotype)Indomethacin (10 μM)↓ 98%InhibitedCOX-1 contributes to basal levels

Compound Listing

Properties

Product Name

(+/-)11-HETE

IUPAC Name

(5Z,8Z,12E,14Z)-11-hydroxyicosa-5,8,12,14-tetraenoic acid

Molecular Formula

C20H32O3

Molecular Weight

320.5 g/mol

InChI

InChI=1S/C20H32O3/c1-2-3-4-5-7-10-13-16-19(21)17-14-11-8-6-9-12-15-18-20(22)23/h6-7,9-11,13-14,16,19,21H,2-5,8,12,15,17-18H2,1H3,(H,22,23)/b9-6-,10-7-,14-11-,16-13+

InChI Key

GCZRCCHPLVMMJE-RLZWZWKOSA-N

SMILES

CCCCCC=CC=CC(CC=CCC=CCCCC(=O)O)O

Synonyms

11-HETE
11-hydroxy-5,8,12,14-eicosatetraenoic acid
11-hydroxy-5,8,12,14-eicosatetraenoic acid, (E,Z,Z,Z)-isomer
11-hydroxy-5,8,12,14-eicosatetraenoic acid, (R)-(E,Z,Z,Z)-isomer
11-hydroxy-5,8,12,14-eicosatetraenoic acid, (S)-(E,Z,Z,Z)-isome

Canonical SMILES

CCCCCC=CC=CC(CC=CCC=CCCCC(=O)O)O

Isomeric SMILES

CCCCC/C=C\C=C\C(C/C=C\C/C=C\CCCC(=O)O)O

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